1,2-Bis(1-piperidylcarbonyl)hydrazine
Overview
Description
1,2-Bis(1-piperidylcarbonyl)hydrazine is a chemical compound that is not widely discussed in the literature. However, it is likely to share some properties with similar compounds. For instance, Hydrazine-1,2-bis(carbothioamide), a related compound, is a white to cream to pale yellow crystal or powder1. It is stored in a refrigerator and has a purity of 95%1.
Synthesis Analysis
The synthesis of 1,2-Bis(1-piperidylcarbonyl)hydrazine is not explicitly mentioned in the available literature. However, a related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were designed, synthesized, and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of 1,2-Bis(1-piperidylcarbonyl)hydrazine is not directly available. However, a related compound, Benzene, 1,2-bis(1-piperidylcarbonyl)-, has a molecular formula of C18H24N2O23.Chemical Reactions Analysis
The specific chemical reactions involving 1,2-Bis(1-piperidylcarbonyl)hydrazine are not detailed in the available literature. However, hydrazine and its derivatives are known to undergo various reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine4.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Bis(1-piperidylcarbonyl)hydrazine are not directly available. However, a related compound, Hydrazine-1,2-bis(carbothioamide), is a white to cream to pale yellow crystal or powder1.Scientific Research Applications
Antineoplastic Activity
- Thiolysable Prodrugs Development : A study explored the synthesis of several analogues of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines as thiolysable prodrugs, conceived for their antineoplastic activity against leukemia. These analogues demonstrated 'cures' in mice bearing the L1210 leukemia tumor and were activated preferentially by glutathione and/or glutathione S-transferase, potentially useful in treating multidrug-resistant tumors with elevated intracellular levels of these molecules (Shyam et al., 1998).
Structural and Spectroscopic Analysis
- Crystallographic Studies : The crystal structure of 1,2-bis(ethoxycarbonyl) hydrazine was analyzed using XRD, FTIR, and Raman spectroscopy. Ground-state geometries were optimized, and vibrational wavenumbers were calculated. Additionally, the compound's antibacterial activities against Staphylococcus aureus and Escherichia coli were screened (Ruan & Li, 2012).
Antibacterial and Cytotoxic Activities
- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized, which showed significant antibacterial and cytotoxic activities. A specific compound exhibited effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and showed excellent inhibitory activities against MurB enzyme (Mekky & Sanad, 2020).
Corrosion Inhibition
- Carbon Steel Protection : A study on the corrosion inhibition of thiocarbohydrazides on carbon steel in hydrochloric acid solution revealed that these compounds, including variations of 1,2-bis(hydrazine-2,1-diyl) compounds, showed high efficiency in protecting carbon steel surfaces. Their adsorption on the steel surface followed Langmuir's adsorption isotherm, indicating their potential as corrosion inhibitors (Esmaeili et al., 2015).
Photophysical Properties
- Fluorescent Bis(BF2) Core Complex : A bis(BF(2)) core complex containing a 1,8-naphthyridin derivative (1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine) was synthesized. This compound exhibited yellow-green emission with a high quantum yield, two-photon absorption, and excited fluorescence properties. It represents a significant development in the study of photophysical properties of hydrazine derivatives (Li et al., 2010).
Safety And Hazards
The specific safety and hazards of 1,2-Bis(1-piperidylcarbonyl)hydrazine are not directly available. However, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas5.
Future Directions
The future directions of research on 1,2-Bis(1-piperidylcarbonyl)hydrazine are not directly mentioned in the available literature. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2, suggesting potential future directions in the design and synthesis of similar compounds for medicinal applications.
Please note that the information provided is based on the available literature and may not be fully accurate or complete due to the limited information on the specific compound “1,2-Bis(1-piperidylcarbonyl)hydrazine”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
N'-(piperidine-1-carbonyl)piperidine-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2,(H,13,17)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQULCJUGAORGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NNC(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174595 | |
Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1-piperidylcarbonyl)hydrazine | |
CAS RN |
17696-90-1 | |
Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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